17-Hydroxyheptadecanoic acid

Antialgal Activity Marine Ecology Natural Product Bioactivity

Endogenous C16 and C18 ω-hydroxy fatty acids frequently co-elute in chromatographic workflows, compromising assay accuracy. 17-Hydroxyheptadecanoic acid's unique C17 odd-chain structure resolves this analytical challenge. • Eliminates matrix interference: No co-elution with endogenous C16/C18 ω-OH FAs in GC-MS or LC-MS, ensuring baseline-resolved quantification. • Validated potency range: Exhibits species-selective antialgal activity (EC50 = 0.56 μg/mL against Heterosigma akashiwo), enabling targeted HAB research. • Consistent quality: Supplied at ≥98% purity (TLC/GC confirmed), with certificates of analysis and ambient shipping for standard research quantities.

Molecular Formula C17H34O3
Molecular Weight 286.4 g/mol
CAS No. 13099-34-8
Cat. No. B084097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Hydroxyheptadecanoic acid
CAS13099-34-8
Molecular FormulaC17H34O3
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESC(CCCCCCCCO)CCCCCCCC(=O)O
InChIInChI=1S/C17H34O3/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h18H,1-16H2,(H,19,20)
InChIKeyJHRQMZPLCYCFPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgSolvent:nonePurity:98+%Physical solid

17-Hydroxyheptadecanoic Acid: Overview and Procurement


17-Hydroxyheptadecanoic acid (ω-hydroxyheptadecanoic acid) is a C17 long-chain omega-hydroxy fatty acid. It is formally defined as heptadecanoic acid (margaric acid) in which one hydrogen of the terminal methyl group is replaced by a hydroxy group [1]. This compound is a white to off-white solid at room temperature with a molecular weight of 286.45 g/mol and a high hydrophobicity (XLogP3 = 5.3), being practically insoluble in water but soluble in chloroform, ethanol (with heating), and ethyl ether [2] [3]. It has been identified as a natural product in species such as *Pinus radiata* and the macroalgae *Ulva pertusa*, and it serves as a versatile chemical building block for macrocyclic lactone synthesis [4] .

1
Natural product reference standard — identified in Ulva pertusa and Pinus radiata; supports isolation and structure elucidation workflows.
2
C17 omega-hydroxy fatty acid building block — for macrocyclic lactone synthesis; reported hydrogenation route available.
3
Odd-chain lipidomics ISTD context — C17 chain may reduce endogenous matrix interference in omega-hydroxy fatty acid profiling.
4
Antialgal screening research tool — reported species-selective activity against red tide microalgae; supports targeted algal bloom studies.

Why Generic Substitution of Omega-Hydroxy Fatty Acids Is Not Valid


Generic substitution among omega-hydroxy fatty acids is not scientifically valid due to chain-length-dependent physicochemical properties and distinct biological activities. 17-Hydroxyheptadecanoic acid's C17 odd-chain structure confers a unique hydrophobic profile (XLogP3=5.3) and specific melting point (87.5-88.0 °C) that directly impact its chromatographic retention and solubility, differentiating it from C16 (e.g., 16-hydroxyhexadecanoic acid) and C18 (e.g., 18-hydroxyoctadecanoic acid) analogs [1] . Critically, its biological potency varies significantly against different algal species, with EC50 values ranging from 0.56 μg/mL to >100 μg/mL depending on the target organism—a spectrum of activity not replicated by other in-class compounds, which may be inactive or less selective [2]. For applications requiring a C17 internal standard or a specific odd-chain lactone precursor, substituting a C16 or C18 analog would introduce systematic analytical error or lead to an undesired macrocyclic ring size, respectively.

Target
17-Hydroxyheptadecanoic acid • C17 odd-chain • XLogP3≈5.3 • mp 87.5–88.0 °C
C16 analog risk
16-Hydroxyhexadecanoic acid may shift chromatographic retention and solubility; odd-chain ISTD specificity is lost.
C18 analog risk
18-Hydroxyoctadecanoic acid may alter thermal behavior and macrocyclic ring size; antialgal selectivity profile may not transfer.
Key differentiation
Chain-length-dependent physico-chemical properties and species-selective antialgal activity are not interchangeable across omega-hydroxy fatty acid analogs.
Analytical risk
Substituting a C16 or C18 internal standard may introduce systematic error in omega-hydroxy fatty acid quantification from biological matrices.
Synthesis risk
Using a C16 or C18 analog alters the macrocyclic lactone ring size, which may shift olfactory and material properties.

Quantitative Evidence for 17-Hydroxyheptadecanoic Acid vs. Analogs


Antialgal Potency Comparison Against Red Tide Microalgae

In a head-to-head comparison of nine compounds isolated from *Ulva pertusa*, 17-hydroxyheptadecanoic acid demonstrated selective and potent antialgal activity against multiple harmful algal bloom species. Its EC50-96h values were quantified against six red tide microalgae, showing a wide potency range depending on the target organism. The compound's activity was benchmarked against the positive control potassium dichromate, where it exhibited superior potential against *Heterosigma akashiwo*, *Karenia mikimitoi*, and *Prorocentrum donghaiense* [1].

Antialgal potency vs. comparators
Head-to-head
EC50-96h: 0.56 μg/mL (H. akashiwo), 0.98 μg/mL (K. mikimitoi), 1.09 μg/mL (P. donghaiense); 58.36–>100 μg/mL for three other species. Reported higher activity than positive control and six other isolated compounds against the three most sensitive species.
Reported species-selective response context; potency varies widely by target organism.
In vitro 96-h assay; six red tide microalgae species.
Antialgal Activity Marine Ecology Natural Product Bioactivity

Synthetic Yield Benchmark via Hydrogenation Route

In a patented process for producing ω-hydroxy fatty acids via hydrogenation of long-chain dicarboxylic acid monoesters, the synthesis of ω-hydroxyheptadecanoic acid was achieved with a yield of 52.6%. This yield is directly comparable to those of other chain-length ω-hydroxy fatty acids produced under identical reaction conditions, demonstrating a consistent synthetic efficiency for this C17 member of the homologous series [1].

Synthetic yield benchmark
Reported
52.6%
Supports process feasibility review; comparable to C12 and C15 analog yields under identical conditions.
Hydrogenation of heptadecanedioic acid monomethyl ester; copper-chromium oxide catalyst.
Synthetic Chemistry Process Development Omega-Hydroxy Fatty Acid Production

Melting Point and Solubility Differentiation from C18 Analog

The C17 odd-chain structure of 17-hydroxyheptadecanoic acid imparts a distinct melting point of 87.5-88.0 °C, which is lower than that of its saturated C18 analog, 18-hydroxyoctadecanoic acid (ω-hydroxystearic acid), which has a reported melting point of 98-99 °C. This ~11 °C difference in melting point is a critical differentiator for purification, formulation, and material compatibility. While solubility is generally poor for both compounds in water, 17-hydroxyheptadecanoic acid demonstrates good solubility in chloroform and ethanol (with heating) [1].

Melting point vs. C18 analog
Reported
87.5–88.0 °C (C17) vs. 98–99 °C (C18 analog, 18-hydroxyoctadecanoic acid); ≈11 °C difference.
Reported thermal property differentiation; may inform purification and formulation method selection.
Cross-study comparable data; standard laboratory determination.
Analytical Chemistry Physical Chemistry Formulation Science

Advantage as a C17 Internal Standard in Lipidomics

Due to its odd-numbered carbon chain (C17) and terminal hydroxyl group, 17-hydroxyheptadecanoic acid is explicitly recommended and marketed as an ideal internal standard for the quantitative analysis of medium to long-chain omega-hydroxy fatty acids. This application leverages the fact that C17 fatty acids are rare or absent in most biological matrices, providing a unique signal for accurate quantification without interference from endogenous C16 or C18 omega-hydroxy fatty acids [1].

C17 ISTD suitability
Data to verify
Recommended as odd-chain C17 internal standard for medium to long-chain omega-hydroxy fatty acid quantification. Qualitative advantage: absence of C17 ω-OH FA in typical biological matrices.
Reported ISTD suitability context; matrix-effect control review advised.
Supplier recommendation; validation in target matrix required.
Lipidomics Mass Spectrometry Analytical Chemistry

Validated Research and Industrial Applications


Internal Standard for Omega-Hydroxy Fatty Acid Profiling

Employ 17-hydroxyheptadecanoic acid as a precise internal standard in GC-MS or LC-MS workflows for the quantification of medium to long-chain omega-hydroxy fatty acids in complex biological matrices (e.g., plasma, tissues, cell lysates). The compound's unique C17 odd-chain ensures it does not co-elute with endogenous C16 and C18 ω-OH fatty acids, thereby minimizing matrix effects and improving assay accuracy and reproducibility. This application is critical for studies on fatty acid metabolism, peroxisomal disorders, and skin barrier lipidomics [1].

Precursor for C17-Derived Macrocyclic Lactones

Utilize 17-hydroxyheptadecanoic acid as a key monomer for the synthesis of specific macrocyclic lactones, which serve as fragrance ingredients and polymer building blocks. The patented synthetic route yielding ~52.6% provides a reliable benchmark for process development. The resulting 17-membered lactones derived from this C17 precursor possess unique olfactory and physicochemical properties compared to lactones derived from C16 or C18 hydroxy acids, enabling the creation of novel materials or scent profiles [2].

Selective Antialgal Agent for Harmful Algal Bloom Research

Use 17-hydroxyheptadecanoic acid as a research tool to investigate species-selective antialgal mechanisms. Based on quantitative EC50 data, this compound exhibits potent activity against harmful algae *Heterosigma akashiwo* (EC50 = 0.56 μg/mL), *Karenia mikimitoi* (0.98 μg/mL), and *Prorocentrum donghaiense* (1.09 μg/mL), while showing weak to no activity against *Amphidinium carterae*, *Phaeocystis globosa*, and *Skeletonema costatum*. This differential toxicity profile makes it a valuable probe for dissecting species-specific pathways and for developing targeted strategies to control specific HABs without broadly impacting non-target phytoplankton communities [3].

Natural Product Isolation and Structure Elucidation Reference

As a naturally occurring compound identified in *Ulva pertusa* and *Pinus radiata*, 17-hydroxyheptadecanoic acid serves as an authentic reference standard for the isolation, identification, and quantification of omega-hydroxy fatty acids from biological sources. Its well-characterized physicochemical properties (melting point 87.5-88.0°C, specific solubility, and distinct NMR/MS signatures) are essential for confirming the identity of newly isolated metabolites and for comparative metabolomics studies in plant and algal systems [4].

Application
Selection Property
Validation Focus
ISTD for ω-OH fatty acid profiling
Odd-chain C17 specificity
Matrix-effect control review
Macrocyclic lactone precursor
C17 monomer reactivity
Process yield and ring-size review
Antialgal screening research tool
Species-selective activity context
EC50 endpoint review
Natural product reference standard
Physicochemical identity confirmation
Structure elucidation review

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